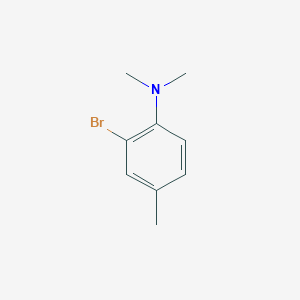

2-Bromo-N,N,4-trimethylaniline

Description

Contextualization within Brominated Anilines

Brominated anilines are a class of organic compounds that have a bromine atom attached to the aniline (B41778) ring structure. These compounds are significant in organic synthesis because the bromine atom can serve as a useful handle for further chemical modifications. sigmaaldrich.com The carbon-bromine bond's reactivity allows for its participation in a variety of cross-coupling reactions, which are fundamental in the creation of complex organic molecules. sigmaaldrich.com

For instance, brominated anilines are used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. concordia.ca The position of the bromine atom on the aromatic ring, along with other substituents, influences the compound's reactivity and potential applications. In the case of 2-Bromo-N,N,4-trimethylaniline, the bromine atom is positioned ortho to the N,N-dimethylamino group, which can influence its electronic properties and steric hindrance, thereby affecting its reaction pathways.

Significance in Aromatic Amine Chemistry

Aromatic amines, with aniline being the simplest member, are a cornerstone of industrial and synthetic organic chemistry. accelachem.comambeed.com They are precursors to a vast array of products, including polymers like polyurethanes, pharmaceuticals, and pigments. accelachem.com The amino group in aromatic amines is highly activating, making the aromatic ring susceptible to electrophilic substitution reactions.

The significance of a substituted aniline like this compound lies in its tailored structure. The methyl groups on the nitrogen atom make it a tertiary amine, which has different reactivity compared to primary or secondary anilines. For example, it will not undergo acylation in the same way as primary or secondary amines. The methyl group on the ring and the bromine atom further modify the electronic and steric environment of the molecule, allowing for selective chemical transformations. Research into similar compounds, such as 3-Bromo-N,N,4-trimethylaniline, has highlighted their use as building blocks for more complex organic molecules and their potential biological activities, such as the inhibition of tyrosine kinases.

Historical Development of Research on Substituted Anilines

The story of substituted anilines begins with the isolation of aniline itself in the early 19th century. In 1826, Otto Unverdorben first isolated aniline from the destructive distillation of indigo, naming it Crystallin. calpaclab.com A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that he named kyanol. It wasn't until 1843 that August Wilhelm von Hofmann demonstrated that these substances were identical, and the name aniline became widely adopted.

A pivotal moment in the history of substituted anilines was the synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856. This discovery, stemming from an attempt to synthesize quinine, launched the synthetic dye industry and spurred intense research into the chemical modification of aniline. This led to the development of a vast array of substituted anilines with different colors and properties.

The 20th century saw the expansion of aniline chemistry beyond dyes into pharmaceuticals and materials science. ambeed.com Researchers developed new methods for synthesizing substituted anilines with precise control over the type and position of substituents on the aromatic ring. This included halogenation techniques to produce compounds like bromoanilines. The development of modern catalytic cross-coupling reactions has further enhanced the utility of brominated anilines, allowing for the efficient construction of complex molecular architectures. sigmaaldrich.com Today, the focus is on creating substituted anilines with specific electronic and steric properties for applications in areas like medicinal chemistry and materials science, a field to which this compound belongs. ambeed.com

Properties

IUPAC Name |

2-bromo-N,N,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDJFGXRKRLPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522950 | |

| Record name | 2-Bromo-N,N,4-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23667-06-3 | |

| Record name | 2-Bromo-N,N,4-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Bromo N,n,4 Trimethylaniline

Electrophilic Bromination Approaches

The introduction of a bromine atom onto the aromatic ring via electrophilic substitution is a fundamental and direct method for the synthesis of bromoanilines. The high activation of the aromatic ring by the dimethylamino group makes N,N,4-trimethylaniline particularly susceptible to this type of reaction.

Direct Bromination of N,N,4-trimethylaniline

The direct bromination of N,N,4-trimethylaniline involves treating the substrate with an electrophilic bromine source. Due to the strong activating nature of the tertiary amino group, this reaction can often proceed under mild conditions without the need for a catalyst. sciencemadness.org Common brominating agents for this transformation include molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

For instance, a general procedure analogous to the bromination of N,N-dimethylaniline involves dissolving the N,N,4-trimethylaniline in a solvent like glacial acetic acid or acetonitrile (B52724) and gradually adding the brominating agent. sciencemadness.orgprepchem.com The use of NBS in a polar solvent like acetonitrile is a widely employed method for the regioselective bromination of activated aromatic rings. nih.gov

| Brominating Agent | Typical Solvent | Conditions | Findings |

| Molecular Bromine (Br₂) | Glacial Acetic Acid | Room Temperature | Effective for brominating N,N-dialkylanilines, often leading to high yields of the para-substituted product. If the para position is blocked, ortho-substitution occurs. prepchem.com |

| N-Bromosuccinimide (NBS) | Acetonitrile (CH₃CN) | 0 °C to 60 °C | A common and effective reagent for the monobromination of activated arenes. nih.gov The reaction's regioselectivity can be highly dependent on the solvent and reaction temperature. nih.govlookchem.com |

Regioselectivity and Control in Bromination Reactions

Controlling the position of bromination (regioselectivity) is a critical challenge in the synthesis of substituted anilines. acs.org The outcome of the electrophilic bromination of N,N,4-trimethylaniline is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the dimethylamino group [-N(CH₃)₂] and the methyl group [-CH₃].

The dimethylamino group is a powerful activating group and a strong ortho-, para-director. The methyl group is a weaker activating group, which also directs incoming electrophiles to the ortho and para positions. In N,N,4-trimethylaniline, the position para to the strongly directing -N(CH₃)₂ group is already occupied by the methyl group. Therefore, electrophilic attack is directed primarily to the positions ortho to the dimethylamino group, which are positions 2 and 6.

While both ortho positions are electronically activated, substitution at position 2 is generally favored over position 6. This preference is attributed to steric hindrance. The bulky dimethylamino group sterically hinders the approach of the electrophile to the adjacent position 6 more than the methyl group hinders the approach to position 2. As a result, 2-Bromo-N,N,4-trimethylaniline is the expected major product of direct monobromination. nih.gov However, polybromination can be a significant side reaction with highly activated substrates like anilines, sometimes leading to the formation of di- or tri-brominated products if the reaction conditions are not carefully controlled. acs.orgbyjus.com

Multi-Step Synthesis Pathways

To achieve greater control over regioselectivity and avoid potential side reactions like polybromination, multi-step synthetic sequences are often employed. These pathways build the target molecule by assembling its components in a specific order.

Approaches from Aniline (B41778) Precursors

A logical multi-step approach begins with a simpler, commercially available aniline precursor, such as 2-bromo-4-methylaniline (B145976). This strategy isolates the challenging bromination step from the N-alkylation step. The synthesis of a related isomer, 3-bromo-N,N,4-trimethylaniline, has been achieved by the methylation of 3-bromo-4-methylaniline, demonstrating the viability of this pathway.

A representative synthetic sequence would be:

Starting Material: 2-Bromo-4-methylaniline.

N,N-Dimethylation: The primary amino group (-NH₂) of 2-bromo-4-methylaniline is converted to a tertiary dimethylamino group [-N(CH₃)₂]. This is typically achieved by reacting the aniline with a methylating agent, such as methyl iodide (CH₃I), in the presence of a base like potassium carbonate (K₂CO₃). Two equivalents of the methylating agent are required to convert the primary amine to the tertiary amine.

| Step | Precursor | Reagents | Product | Purpose |

| 1 | 2-Bromo-4-methylaniline | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | This compound | Introduction of two methyl groups onto the nitrogen atom. |

This method offers excellent control as the bromine atom is already in the correct position, eliminating any issues of regioselectivity during the final stages of the synthesis.

Functional Group Interconversions

Functional group interconversion (FGI) is a core concept in organic synthesis, defined as the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.ukic.ac.uk The multi-step pathways described for synthesizing this compound rely heavily on FGI.

The key FGI in the pathway starting from 2-bromo-4-methylaniline is the alkylation of an amine . ic.ac.uk

Primary Amine to Tertiary Amine: The conversion of the -NH₂ group to the -N(CH₃)₂ group is a classic example of FGI. While direct alkylation can sometimes be difficult to control, it is a standard procedure for synthesizing tertiary amines from primary or secondary amines. ic.ac.uk

Another powerful FGI strategy that could be applied involves the reduction of a nitro group . youtube.com

Nitro to Amine: A synthesis could begin with the nitration of a suitable toluene (B28343) derivative, followed by bromination and subsequent reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This amine could then be methylated as described above. For example, one could hypothetically start with 1-methyl-4-nitrobenzene, brominate it at the position ortho to the methyl group, reduce the nitro group to an amine, and then perform N,N-dimethylation.

These FGI strategies provide chemists with the flexibility to design synthetic routes that navigate around potential chemical incompatibilities and selectivity issues. imperial.ac.uk

Catalytic Methods for Bromination

To enhance the efficiency and selectivity of bromination reactions, various catalytic methods have been developed. These approaches often allow for the use of milder reagents or improve the reaction's performance on less reactive or complex substrates. wku.edu While direct bromination of a highly activated substrate like N,N,4-trimethylaniline may not strictly require a catalyst, catalytic methods are central to modern synthetic organic chemistry.

Several types of catalysts can be employed for the electrophilic bromination of aromatic compounds:

Lewis Acids: Traditional Lewis acid catalysts such as those based on copper, palladium, or gold can activate the brominating agent, making it more electrophilic. wku.eduorganic-chemistry.org

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective catalysts, favoring the formation of specific isomers (often the para-isomer) by controlling the orientation of the substrate within their pores. nih.gov

Organic Catalysts: More recently, metal-free organic catalysts have gained prominence. For example, mandelic acid has been shown to catalyze aromatic bromination with NBS under aqueous conditions, likely by activating the NBS through halogen bonding, which increases the electrophilic character of the bromine atom. organic-chemistry.orgnsf.gov

The application of such catalytic systems could potentially offer a greener and more selective alternative to traditional methods, minimizing waste and improving reaction control even for highly activated systems. wku.edu

Palladium-Catalyzed Bromination

The selective introduction of a bromine atom at the ortho-position of N,N-dialkylanilines through palladium catalysis is a nuanced process that often leverages directing group strategies to achieve high regioselectivity. While direct C-H activation and subsequent bromination of N,N,4-trimethylaniline at the 2-position is not extensively documented, analogous reactions with related substrates, such as acetanilides and O-arylcarbamates, provide significant insights into potential synthetic routes.

Palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides has been demonstrated as an effective method. In a notable development, a solvent-free approach using ball-milling has been developed for the ortho-iodination of acetanilides with N-iodosuccinimide (NIS) and a palladium(II) acetate (B1210297) catalyst. This methodology was successfully extended to ortho-bromination and ortho-chlorination using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively, affording the halogenated products in good yields. beilstein-journals.org For instance, the reaction of acetanilide (B955) with NBS under these conditions yielded the ortho-brominated product in 73% yield. beilstein-journals.org This suggests a plausible pathway where N,N,4-trimethylaniline could be first acetylated to form the corresponding acetanilide, which would then direct the palladium-catalyzed bromination to the desired 2-position.

Similarly, O-arylcarbamates have been utilized as effective directing groups for palladium-catalyzed ortho-C-H functionalization. Cyclometalated palladium complexes derived from O-phenylcarbamates have been shown to react efficiently with N-iodosuccinimide (NIS). nih.gov More importantly, this reactivity was translated into a catalytic process for the ortho-C-H bromination of aryl-O-carbamates using NBS with a palladium(II) acetate catalyst at a loading of 5 mol %. nih.gov This strategy could be adapted for this compound by first converting a corresponding phenol (B47542) to an O-arylcarbamate.

While direct palladium-catalyzed meta-C–H bromination of aniline derivatives has been developed, it requires a specific nitrile-based directing group to overcome the inherent ortho- and para-directing influence of the amino group. nih.govrsc.org This further underscores the importance of directing groups in controlling the regioselectivity of palladium-catalyzed halogenation of aniline derivatives.

Table 1: Palladium-Catalyzed Ortho-Halogenation of Acetanilide in a Ball Mill beilstein-journals.org

| Halogenating Agent | Product | Yield (%) |

| N-Iodosuccinimide (NIS) | ortho-Iodinated Acetanilide | up to 94 |

| N-Bromosuccinimide (NBS) | ortho-Brominated Acetanilide | 73 |

| N-Chlorosuccinimide (NCS) | ortho-Chlorinated Acetanilide | 77 |

Other Transition Metal Catalysis

Beyond palladium, other transition metals, particularly copper, have shown promise in catalyzing the ortho-halogenation of aniline derivatives. A practical method for the copper-catalyzed direct ortho-halogenation of protected anilines under aerobic conditions has been developed. rsc.org This reaction demonstrates excellent mono-substitution selectivity and high ortho-regiocontrol, offering a viable alternative to palladium-based systems. rsc.org The protection of the aniline is a key aspect of this methodology, which aligns with the strategies observed in palladium catalysis to control reactivity and selectivity.

While specific examples detailing the use of other transition metals like iron or rhodium for the direct bromination of N,N,4-trimethylaniline are scarce in the reviewed literature, the broader field of transition-metal-catalyzed C-H functionalization is an active area of research. acs.org These metals could potentially be employed for the targeted synthesis of this compound, likely requiring careful selection of ligands and reaction conditions to achieve the desired regioselectivity.

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce the use of hazardous substances and improve energy efficiency. The synthesis of this compound can benefit from these approaches, particularly through microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of quaternary ammonium (B1175870) tribromides as brominating agents under microwave conditions has been explored for various organic substrates. researchgate.net These reactions are often facile, regio-selective, and provide good to excellent yields in short reaction times, all while being conducted under solvent-free conditions. researchgate.net While a specific application to N,N,4-trimethylaniline is not detailed, the general efficacy of this method for aromatic amines suggests its potential applicability.

Table 2: Solvent-Free Bromination of Anilines with Quaternary Ammonium Tribromides under Microwave Irradiation researchgate.net

| Substrate | Reagent | Time (min) | Yield (%) |

| Aniline | TBATB | 1.5 | 85 |

| Aniline | TEATB | 2.5 | 76 |

| Aniline | CTMATB | 1.5 | 80 |

| Aniline | TMATB | 2.5 | 65 |

| TBATB: Tetrabutylammonium tribromide, TEATB: Tetraethylammonium tribromide, CTMATB: Cetyltrimethylammonium tribromide, TMATB: Tetramethylammonium tribromide |

Solvent-Free and Environmentally Benign Methods

Solvent-free reactions represent a significant advancement in green chemistry by eliminating a major source of chemical waste. Solid-state bromination of anilines has been shown to be a highly effective and environmentally benign method. rsc.org Reactions of solid anilines with gaseous bromine or solid brominating reagents like 2,4,4,6-tetrabromo-cyclohexa-2,5-dienone often proceed with higher yields and selectivities compared to their solution-based counterparts. rsc.org

Ball milling is another solvent-free technique that has gained traction in organic synthesis. rsc.orgrsc.org This mechanochemical approach can facilitate reactions by grinding reactants together in the absence of a solvent. The aforementioned palladium-catalyzed ortho-halogenation of acetanilides in a ball mill is a prime example of this technology's application in C-H functionalization. beilstein-journals.org The development of a solvent-free protocol for synthesizing ortho-iodinated acetanilides with high regioselectivity and yield, which can be extended to bromination, highlights the potential of mechanochemistry for the environmentally friendly synthesis of halogenated anilines. beilstein-journals.org

Furthermore, the use of phenyltrimethylammonium (B184261) tribromide as a stable, crystalline brominating agent that can be used by simply grinding it with the substrate at room temperature offers another eco-friendly alternative. researchgate.net This method avoids the use of organic solvents, and the spent reagent can be recovered, regenerated, and reused. researchgate.net

Reactivity and Advanced Chemical Transformations of 2 Bromo N,n,4 Trimethylaniline

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org These reactions are fundamental in synthetic organic chemistry for creating complex molecules from simpler precursors.

Substitution of the Bromine Atom

The bromine atom on 2-Bromo-N,N,4-trimethylaniline can act as a leaving group in nucleophilic aromatic substitution reactions. However, for a successful SNAr reaction, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, the ring is substituted with electron-donating groups (the N,N-dimethylamino and methyl groups) rather than electron-withdrawing groups. This configuration generally makes the ring less susceptible to classical SNAr reactions, as it is electron-rich and would not effectively stabilize the anionic intermediate. Consequently, substitution of the bromine atom by common nucleophiles under standard SNAr conditions is challenging and often requires harsh reaction conditions or specialized catalysts.

Influence of Steric and Electronic Effects

The reactivity of this compound in nucleophilic substitution is significantly governed by steric and electronic factors.

Electronic Effects:

The N,N-dimethylamino group is a powerful electron-donating group due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic ring.

The methyl group at the para position is also electron-donating, albeit to a lesser extent, through an inductive effect.

These electron-donating properties increase the electron density of the aromatic ring, making it less electrophilic and thus less reactive towards nucleophiles. masterorganicchemistry.com

Steric Effects:

The N,N-dimethylamino group and the bromine atom are located ortho to each other. This arrangement creates significant steric hindrance around the reaction center (the carbon atom bonded to bromine).

An incoming nucleophile must approach this sterically crowded environment, which can dramatically slow down the reaction rate.

Studies on similar systems, such as the reaction of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers, have shown that steric hindrance from the methyl group on the nitrogen significantly reduces the reaction rate compared to aniline (B41778). researchgate.netrsc.org This effect is expected to be even more pronounced with the bulkier N,N-dimethyl group in this compound.

Aromatic Functionalization Reactions

Beyond substitution of the bromine atom, the aromatic ring of this compound can be functionalized through other mechanisms.

Electrophilic Aromatic Substitution

In contrast to its low reactivity in SNAr, the electron-rich nature of the ring makes it highly activated for electrophilic aromatic substitution (EAS). In EAS, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. The directing effects of the existing substituents determine the position of the incoming electrophile.

-N(CH₃)₂ group: A very strong activating, ortho, para-directing group.

-CH₃ group: A moderately activating, ortho, para-directing group.

-Br group: A deactivating, but ortho, para-directing group.

The powerful ortho, para-directing influence of the N,N-dimethylamino group is dominant. Since the para position is blocked by the methyl group and one ortho position is blocked by the bromine atom, electrophilic attack is strongly directed to the remaining open ortho position, which is C6. The position meta to the dimethylamino group (C5) is also available, but substitution at C6 is electronically favored.

Directed ortho-Metalation and Halogen-Lithium Exchange

Directed ortho-Metalation (DoM): This powerful technique uses a directing group to selectively deprotonate an adjacent (ortho) position with a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgorganic-chemistry.orgbaranlab.org The N,N-dimethylamino group is an effective directing metalation group (DMG). wikipedia.org In this compound, the DMG would direct the lithiation to the C6 position. The resulting aryllithium intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at this specific position.

Halogen-Lithium Exchange: This reaction involves the rapid exchange of a halogen atom (typically bromine or iodine) with lithium from an organolithium reagent. tcnj.eduwikipedia.orgprinceton.edu This process is often faster than deprotonation. wikipedia.org For this compound, treatment with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures would lead to the formation of 2-lithio-N,N,4-trimethylaniline. researchgate.net This lithiated intermediate is a versatile synthon that can be quenched with electrophiles to install new substituents at the C2 position. The choice between DoM and halogen-lithium exchange can often be controlled by reaction conditions and the specific organolithium reagent used.

Cross-Coupling Reactions Utilizing this compound

The carbon-bromine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Description | Potential Application with this compound |

| Suzuki-Miyaura Coupling | A reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. nih.govchemspider.commdpi.com | Coupling with various aryl or vinyl boronic acids to form biaryl compounds or styrenyl derivatives, respectively. |

| Heck-Mizoroki Reaction | The coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org | Reaction with alkenes such as acrylates or styrenes to introduce a vinyl group at the C2 position. |

| Buchwald-Hartwig Amination | A reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govamazonaws.com | Coupling with primary or secondary amines to synthesize more complex diamine structures. |

| Sonogashira Coupling | The coupling of a terminal alkyne with an aryl or vinyl halide. | Reaction with terminal alkynes to introduce an alkynyl substituent at the C2 position. |

| Stille Coupling | The reaction of an organotin compound with an organic halide. | Coupling with organostannanes to form new C-C bonds. |

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The specific conditions (catalyst, ligand, base, solvent, temperature) must be optimized for each specific transformation. For instance, a cascade process involving an initial amination followed by an intramolecular Heck reaction has been developed for the synthesis of indoles from o-bromoanilines. nih.gov Such strategies could potentially be adapted for this compound to build complex heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their derivatives. nih.govmdpi.com

For substrates like this compound, the Suzuki-Miyaura coupling provides a direct method to introduce a wide range of aryl, heteroaryl, alkenyl, and alkyl groups at the 2-position. The general reaction scheme involves the reaction of the bromoaniline with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoanilines

| Bromoaniline Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| ortho-bromoanilines | Various aryl and alkyl boronic esters | CataXCium A Pd G3 | Diversified ortho-substituted anilines | Good to Excellent | nih.gov |

| 3-bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl2 | Alkenyl-substituted azaborines | Not specified | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl boronic acids | Pd(PPh3)4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the reaction's applicability to similar structures.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Recent advancements have focused on developing highly active catalyst systems that can facilitate the coupling of challenging substrates, including those with unprotected amine functionalities. nih.govacs.org

Yamamoto Polycondensation

Stille Coupling

The Stille coupling is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This method is known for its versatility and the stability of the organotin reagents. organic-chemistry.orglibretexts.org

For this compound, the Stille coupling offers a pathway to introduce various organic groups. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 2: Key Aspects of the Stille Coupling Reaction

| Feature | Description |

| Organohalide (R²-X) | Aryl, vinyl, and acyl halides or pseudo-halides are commonly used. wikipedia.orglibretexts.org |

| Organostannane (R¹-Sn(Alkyl)₃) | Typically involves allyl, alkenyl, or aryl groups attached to tin. libretexts.org |

| Catalyst | Palladium(0) complexes, such as Pd(PPh₃)₄, are frequently employed. libretexts.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org |

The primary drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org

Buchwald-Hartwig Amination of Related Compounds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

While direct studies on this compound were not found, the Buchwald-Hartwig amination is highly applicable to a wide range of bromoaniline derivatives. rug.nllibretexts.org The reaction allows for the synthesis of various substituted anilines by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgbeilstein-journals.org

The development of various generations of phosphine ligands has been crucial to the expansion of the reaction's scope, enabling the coupling of a vast array of amines and aryl halides under increasingly mild conditions. wikipedia.org

Kumada Coupling of Related Anilinium Salts

The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, representing one of the earliest examples of such catalytic methods. wikipedia.orgorganic-chemistry.org

Although direct Kumada coupling on this compound is not documented in the provided search results, the reaction is broadly applicable to aryl halides. wikipedia.orgresearchgate.net It offers a powerful tool for forming carbon-carbon bonds. The reaction typically employs nickel or palladium catalysts with phosphine ligands. acs.orgarkat-usa.org The transformation of the aniline to an anilinium salt could potentially alter its reactivity in such cross-coupling reactions, though specific examples are not detailed in the available literature.

Oxidation and Reduction Chemistry

The chemical behavior of this compound is also defined by its susceptibility to oxidation and reduction, targeting different parts of the molecule.

N-Oxidation Pathways and Mechanisms of Related Anilines

The oxidation of N,N-dimethylanilines can proceed through various pathways, often targeting the nitrogen atom. The oxidation of the tertiary amine functionality can lead to the formation of N-oxides. Studies on N,N-dimethylaniline itself show that it can be oxidized by various reagents, including dimethyldioxirane (B1199080), to form the corresponding N-oxide as the primary product. rsc.org The reaction is believed to proceed via an electrophilic, concerted mechanism. rsc.org

The rate of N-oxidation can be significantly influenced by the solvent, with aqueous environments often accelerating the reaction. rsc.org For instance, the oxidation of N,N-dimethyl-4-nitroaniline with dimethyldioxirane is significantly faster in aqueous acetone (B3395972) compared to anhydrous acetone. rsc.org

Furthermore, the oxidation of anilines can be a complex process leading to a variety of products, including azoxybenzenes and nitrobenzenes, depending on the reaction conditions and the oxidizing agent used. acs.org The mechanism can involve radical intermediates or nitrosobenzene (B162901) intermediates. acs.org The presence of a base can also influence the selectivity of the oxidation, with some systems favoring the formation of azoxybenzenes and others leading to nitrobenzenes. acs.org

The oxidation of anilines is a fundamental transformation in organic chemistry, with the products serving as important intermediates in the synthesis of dyes and pharmaceuticals. openaccessjournals.com

Reduction of Aromatic Ring or Substituents

The reduction of this compound can be approached by targeting different components of the molecule: the aromatic ring itself, the bromo substituent, the N,N-dimethylamino group, or the methyl group. The feasibility and outcome of these reductions depend on the chosen reagents and reaction conditions.

Reduction of the Aromatic Ring:

The partial reduction of the benzene (B151609) ring in aniline derivatives can be achieved through methods like the Birch reduction. This reaction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can convert aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.com For this compound, the electron-donating nature of the N,N-dimethylamino and methyl groups would influence the regioselectivity of the reduction. Electron-donating groups typically direct the protonation to the ortho and meta positions relative to the substituent. masterorganicchemistry.com

Reductive Dehalogenation:

The bromine atom on the aromatic ring can be selectively removed through reductive dehalogenation. This transformation can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) and a hydrogen source, or by using metal-mediated reductions with reagents such as sodium in a suitable solvent. acs.orgtcichemicals.com The choice of catalyst and reaction conditions is crucial to avoid the reduction of other functional groups.

Reduction of the N,N-Dimethylamino Group:

The N,N-dimethylamino group is generally stable under many reducing conditions. However, under forcing conditions, demethylation can occur. nih.gov Specific reagents can be employed to achieve this transformation. For instance, certain enzymatic systems, like cytochrome P-450, are known to catalyze the N-demethylation of N,N-dimethylanilines. nih.gov Chemical methods for demethylation also exist, though they may require harsh conditions that could affect other parts of the molecule.

Reduction of the Methyl Group:

The methyl group attached to the aromatic ring is typically unreactive towards common reducing agents. Its conversion to other functional groups usually involves initial oxidation to a carboxylic acid, which can then be further transformed. quora.com Direct reduction of an aromatic methyl group to a different alkyl group or its complete removal is a challenging transformation and not commonly practiced.

Table 1: Potential Reduction Reactions of this compound and its Analogs

| Target Moiety | Reagent/Catalyst | Potential Product | Reference |

| Aromatic Ring | Na/NH₃, EtOH | 1,4-Cyclohexadiene derivative | masterorganicchemistry.com |

| Bromo Substituent | H₂, Pd/C | N,N,4-trimethylaniline | tcichemicals.com |

| Bromo Substituent | n-BuLi | N,N,4-trimethylaniline | acs.org |

| N,N-Dimethylamino Group | Cytochrome P-450 | 2-Bromo-4-methyl-N-methylaniline | nih.gov |

Derivatization for Advanced Materials and Pharmaceutical Intermediates

The functional groups present in this compound make it a valuable precursor for the synthesis of more complex molecules with applications in materials science and pharmaceuticals. echemi.com The bromo substituent, in particular, serves as a handle for various cross-coupling reactions, enabling the construction of larger conjugated systems or the introduction of diverse functionalities.

Advanced Materials:

Derivatives of anilines are widely used in the development of advanced materials, such as conducting polymers and organic light-emitting diodes (OLEDs). nih.govuniss.itbeilstein-journals.org

Conducting Polymers: Polyaniline and its derivatives are well-known conducting polymers. nih.gov The polymerization of substituted anilines can be achieved through chemical or electrochemical oxidation. nih.gov this compound could potentially be polymerized or copolymerized with other aniline derivatives to create new polymers with tailored electronic and physical properties. The presence of the bromo-substituent could also allow for post-polymerization modification through cross-coupling reactions.

Organic Light-Emitting Diodes (OLEDs): Triarylamine derivatives are common components of the hole transport layer in OLEDs due to their electron-rich nature. ossila.comresearchgate.net The bromine atom in this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, to synthesize larger triarylamine structures suitable for OLED applications. researchgate.netbenicewiczgroup.comnih.gov For instance, coupling with other aromatic amines or boronic acids can lead to the formation of highly conjugated molecules with desirable photophysical properties. researchgate.netnih.gov

Table 2: Representative Cross-Coupling Reactions for the Synthesis of Triarylamines from Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst/Ligand | Product Type | Application | Reference |

| 1-Bromo-pyrene | Secondary aryl amine | Pd(OAc)₂/P(t-Bu)₃ | Aminopyrene derivative | OLED Material | researchgate.net |

| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄ | Substituted thiophene (B33073) derivative | Non-Linear Optical Material | nih.gov |

| 1-Bromo-4-iodobenzene | 2,4,6-trimethylaniline | Pd₂(dba)₃/dppf | N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline | Intermediate for Polytriarylamines | ossila.com |

Pharmaceutical Intermediates:

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. echemi.comnih.govsumitomo-chem.co.jp The structural motif of this compound can be found in or serve as a precursor to various biologically active compounds. The bromo-substituent allows for the introduction of different pharmacophores through carbon-carbon and carbon-heteroatom bond-forming reactions, making it a versatile intermediate in drug discovery and development. echemi.comsumitomo-chem.co.jp For example, the Suzuki coupling reaction can be employed to create biaryl structures, which are prevalent in many pharmaceutical agents.

Spectroscopic and Analytical Characterization of 2 Bromo N,n,4 Trimethylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govresearchgate.netnist.govambeed.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the molecular framework can be obtained. savemyexams.com For 2-Bromo-N,N,4-trimethylaniline, NMR provides unambiguous evidence for the arrangement of the methyl groups and the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electronic environment of each proton. msu.edusavemyexams.com

The aromatic region is expected to feature signals for the three protons on the benzene (B151609) ring. The proton ortho to the bulky dimethylamino group and adjacent to the bromine atom (H-3) would likely appear as a doublet. The proton meta to the dimethylamino group and ortho to the methyl group (H-5) would be expected to show a doublet of doublets, and the proton ortho to the dimethylamino group (H-6) would appear as a doublet.

The aliphatic region will be characterized by two sharp singlets. The N,N-dimethyl group protons are chemically equivalent and will produce a single, integrated signal. The protons of the methyl group at the C4 position will also give rise to a distinct singlet at a different chemical shift. The integration of these signals would correspond to a 6:3 ratio for the N(CH₃)₂ to the Ar-CH₃ protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general principles of NMR spectroscopy)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | ~7.3 - 7.5 | d |

| Aromatic H-5 | ~7.0 - 7.2 | dd |

| Aromatic H-6 | ~6.7 - 6.9 | d |

| N(CH₃)₂ | ~2.6 - 2.8 | s |

| Ar-CH₃ | ~2.2 - 2.4 | s |

s = singlet, d = doublet, dd = doublet of doublets

In a ¹³C NMR spectrum, each unique carbon atom in a molecule gives a distinct signal. savemyexams.com For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear resolution for each carbon. oregonstate.edu

The carbons of the two methyl groups attached to the nitrogen (N(CH₃)₂) will appear as a single peak in the aliphatic region. The carbon of the methyl group on the aromatic ring (Ar-CH₃) will also be in this region but at a different shift. The six aromatic carbons will have signals in the downfield region (typically 110-160 ppm). savemyexams.com The carbon atom bonded to the bromine (C-Br) is expected to be shifted to a higher field compared to the other substituted carbons due to the "heavy atom effect". The carbon attached to the nitrogen atom (C-N) will be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general principles of NMR spectroscopy)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-N) | ~150 - 155 |

| C-2 (C-Br) | ~115 - 120 |

| C-3 | ~130 - 135 |

| C-4 (C-CH₃) | ~135 - 140 |

| C-5 | ~125 - 130 |

| C-6 | ~118 - 123 |

| N(CH₃)₂ | ~40 - 45 |

| Ar-CH₃ | ~20 - 25 |

To definitively assign all proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques would be employed. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. numberanalytics.com It would be used to establish the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). numberanalytics.com It would allow for the unambiguous assignment of which proton is attached to which carbon, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

These advanced methods, used in concert, provide a comprehensive and unambiguous structural elucidation of the molecule. researchgate.netipb.pt

Vibrational Spectroscopyresearchgate.net

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its molecular vibrations.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to the vibrations of different functional groups. docbrown.info

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the range of 2850-2975 cm⁻¹. docbrown.info

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1360 cm⁻¹ region.

C-Br Stretching: The C-Br bond vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound (Predicted values based on analogous structures and functional group correlations)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2975 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch (Aryl) | 1250 - 1360 |

| C-H Bend (Aromatic OOP) | 800 - 900 |

| C-Br Stretch | 500 - 600 |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br stretching vibration, which often produce strong Raman signals. A study on the related compound 2-bromo-4-methylaniline (B145976) utilized Fourier Transform (FT) Raman spectroscopy to investigate its vibrational modes, highlighting the utility of this technique for substituted anilines. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint of the compound. Due to the presence of bromine, the mass spectrum of this compound exhibits a characteristic isotopic pattern, with two major peaks for any bromine-containing fragment: one for the 79Br isotope and one for the 81Br isotope, which have a near 1:1 natural abundance. The molecular ion of this compound would therefore appear as a pair of peaks at approximately m/z 213 and 215.

The fragmentation of the this compound molecular ion within a mass spectrometer follows predictable chemical principles, primarily driven by the stability of the resulting fragments. sielc.comdocbrown.info The analysis of these fragmentation patterns is key to confirming the compound's structure.

The most prominent fragmentation pathway for N,N-dialkylanilines is typically alpha-cleavage, which involves the homolytic cleavage of a C-N bond. nih.gov For this compound, this process is expected to dominate, leading to the loss of a methyl radical (•CH₃) from the N,N-dimethylamino group. This cleavage is favored as it results in a stable, resonance-stabilized cation. This primary fragmentation would produce the base peak in the spectrum, a doublet at m/z 198 and 200.

Other potential, though likely less significant, fragmentation pathways could include the loss of the bromine radical (•Br), which would yield a fragment ion at m/z 134, or the cleavage of the entire N,N-dimethylamino group. The table below outlines the proposed major fragmentation pathways.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

| m/z (79Br/81Br) | Proposed Fragment Ion | Formula | Notes |

| 213/215 | Molecular Ion [M]+• | [C₉H₁₂BrN]+• | The parent ion, showing the characteristic bromine isotope pattern. |

| 198/200 | [M-CH₃]+ | [C₈H₉BrN]+ | Result of alpha-cleavage with loss of a methyl radical. Expected to be the base peak. |

| 134 | [M-Br]+ | [C₉H₁₂N]+ | Result of the loss of a bromine radical. |

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique that measures the m/z values of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition, a task not possible with standard nominal mass spectrometry. For this compound, HR-MS can unambiguously confirm its molecular formula by matching the experimentally measured mass with the theoretically calculated mass.

For example, the calculated exact mass of the most abundant isotopologue of the molecular ion, [C₉H₁₂79BrN]+•, is 213.01531 Da. thermofisher.com Any experimental value within a narrow tolerance (e.g., ±5 ppm) of this calculated value would confirm the elemental formula C₉H₁₂BrN. This level of certainty is critical in structural elucidation and for differentiating between isomers or other compounds with the same nominal mass. The exact masses of key fragments can also be calculated to further support structural assignments.

Table 2: Theoretical Exact Masses of this compound and Key Fragments

| Ion Formula | Description | Calculated Exact Mass (Da) |

| [C₉H₁₂79BrN]+• | Molecular Ion | 213.01531 |

| [C₉H₁₂81BrN]+• | Molecular Ion (81Br Isotope) | 214.01326 |

| [C₈H₉79BrN]+ | Fragment after loss of CH₃ | 198.00240 |

| [C₈H₉81BrN]+ | Fragment after loss of CH₃ (81Br Isotope) | 200.00035 |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental for separating this compound from reaction mixtures, starting materials, and isomeric byproducts, as well as for quantifying its purity. sielc.com Both gas and liquid chromatography are routinely employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. As a reasonably volatile compound, this compound is well-suited for GC analysis. In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a key parameter for identification.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is fragmented and detected as described in section 4.3. This combination allows for the confident identification of the compound even in complex mixtures. GC-MS is particularly valuable for distinguishing between different positional isomers (e.g., 2-bromo- vs. 3-bromo-N,N,4-trimethylaniline), which would exhibit distinct retention times. sielc.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis and purification of this compound. It is especially advantageous for analyzing compounds that may be thermally unstable or not sufficiently volatile for GC. nih.gov The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The separation is based on the compound's polarity; less polar compounds are retained longer on the column. For this compound, a typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic or phosphoric acid to ensure sharp, symmetrical peaks. sielc.com Detection is typically achieved using a UV-Vis detector, as the aromatic ring of the aniline (B41778) derivative strongly absorbs UV light.

Table 3: Typical HPLC Parameters for the Analysis of Substituted Anilines

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water gradient or isocratic mixture | Eluent to carry the sample through the column. sielc.com |

| Modifier | 0.1% Formic Acid or Phosphoric Acid | Improves peak shape and resolution. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV-Vis Detector (e.g., at 190-254 nm) | Quantifies the compound based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Computational and Theoretical Investigations of 2 Bromo N,n,4 Trimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-N,N,4-trimethylaniline. These calculations provide a molecular-level depiction of its geometry, electronic structure, and vibrational frequencies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311+G(d,p), and 6-311++G*(d,p)), are utilized to determine its optimized molecular geometry and vibrational frequencies.

Studies on analogous compounds, such as 2-bromo-4-methylaniline (B145976), have demonstrated that the B3LYP method provides results superior to the Hartree-Fock (HF) method for molecular vibrational problems, showing good coherence with experimental data. nih.gov The presence of the bromine atom, methyl group, and N,N-dimethylamino group significantly influences the geometry of the benzene (B151609) ring. nih.gov For instance, the C-Br bond length and the bond angles around the substituted carbons are altered compared to unsubstituted benzene. The N,N-dimethylamino group, being a strong electron-donating group, affects the aromatic system's electron density and planarity.

The computed properties for this compound from databases like PubChem, which are derived from computational models, provide foundational data for further theoretical explorations. nih.gov

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂BrN |

| Molecular Weight | 214.10 g/mol |

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Data sourced from PubChem CID 13156670. nih.gov

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In substituted anilines, the HOMO is typically localized on the aniline (B41778) moiety, reflecting its electron-rich nature. The N,N-dimethylamino group and the methyl group, both being electron-donating, increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromine atom, being an electronegative and deactivating group, can influence the distribution and energy of the molecular orbitals.

DFT studies on related compounds like 4-bromo-N,N-dimethylaniline have been used to calculate local reactivity descriptors, including ionization potential, electron affinity, and chemical hardness, all of which are derived from HOMO and LUMO energies. tci-thaijo.org These studies help in understanding the reactive sites of the molecule. For this compound, the HOMO would likely be concentrated on the benzene ring, particularly at the positions ortho and para to the strongly activating N,N-dimethylamino group, despite the presence of the deactivating bromine atom. The LUMO would be distributed over the aromatic ring, with potential contributions from the C-Br antibonding orbital.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is essential for controlling its chemical transformations. Computational studies can map out reaction pathways, identify intermediates, and characterize transition states.

The characterization of transition states is a cornerstone of mechanistic studies. For reactions such as electrophilic substitution on the aromatic ring of this compound, computational methods can model the structure and energy of the transition state. For example, in a bromination reaction, the transition state would involve the formation of a sigma complex (arenium ion) where the bromine atom is attached to the ring, and the positive charge is delocalized.

The stability of this transition state is influenced by the substituents. The powerful electron-donating N,N-dimethylamino group would strongly stabilize a positive charge in the ring, particularly if the attack is at the ortho or para positions relative to it. The methyl group also provides some stabilization. The existing bromine atom, however, would have a deactivating effect. The interplay of these electronic effects determines the regioselectivity of further substitutions.

Studies on the bromination of N-alkylanilines have shown that the stability of cationic intermediates is crucial and that these reactions can be reversible under certain conditions, leading to isomerization and dehalogenation. core.ac.uk This suggests that the transition states for such processes involving this compound would be accessible under thermal conditions in the presence of an acid catalyst. core.ac.uk

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given transformation can be constructed. This profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction.

For instance, in the case of further electrophilic substitution on this compound, the energy profile would likely show that the formation of the sigma complex is the rate-determining step. The activation energy would be lowest for substitution at the most nucleophilic positions of the ring, which are dictated by the directing effects of the N,N-dimethylamino and methyl groups.

Transformations such as N-dealkylation are also possible for N,N-dialkylanilines. core.ac.uk Computational modeling of the energy profile for such a reaction would involve the protonation of the nitrogen atom followed by nucleophilic attack on one of the methyl groups. The energy profile would reveal the feasibility of such a reaction under specific conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. youtube.comnih.gov This method involves solving Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions.

Furthermore, MD simulations could be employed to study the interactions of this compound with other molecules or surfaces. For instance, its interaction with a catalytic surface during a heterogeneous catalytic reaction could be modeled. The simulations would reveal the preferred orientation of the molecule on the surface and the dynamics of its adsorption and desorption, which are crucial for understanding the catalytic cycle.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methylaniline |

| 4-bromo-N,N-dimethylaniline |

Structure-Reactivity Relationship Studies

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the structure-reactivity relationship of this compound. The reactivity of this molecule is intrinsically linked to its electronic and structural properties, which are dictated by the interplay of its substituent groups: the bromo, N,N-dimethylamino, and methyl groups on the aniline framework.

The N,N-dimethylamino group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the bromine atom is an electronegative substituent that withdraws electron density from the ring through an inductive effect, yet it can also donate electron density via resonance. The methyl group at the 4-position is a weak electron-donating group. The net effect of these substituents governs the molecule's reactivity towards electrophilic and nucleophilic attack.

Theoretical calculations on similar substituted anilines, such as 4-bromo-N,N-dimethylaniline, have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict the most reactive sites. tci-thaijo.org For this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of its chemical reactivity. The HOMO is likely to be localized over the aniline ring and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the regions susceptible to nucleophilic attack.

The presence of the bulky bromo and N,N-dimethylamino groups at adjacent positions (ortho) introduces steric hindrance, which can influence the regioselectivity of chemical reactions. This steric strain can also affect the planarity of the molecule and the orientation of the N,N-dimethylamino group relative to the benzene ring, thereby modulating its electron-donating capacity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilines often correlate their biological or chemical activity with descriptors such as electronic parameters (Hammett constants), steric parameters (Taft parameters), and hydrophobicity (log P). While specific QSAR studies on this compound are not extensively documented, the principles can be applied. The electronic nature of the substituents would suggest a high reactivity towards electrophiles at the positions activated by the amino group and not sterically hindered.

Table 1: Predicted Reactivity Descriptors for Substituted Anilines (Illustrative) Note: This table is illustrative and based on general principles of substituent effects on aniline derivatives. Actual values for this compound would require specific DFT calculations.

| Descriptor | 4-Bromo-N,N-dimethylaniline | Aniline | This compound (Predicted) |

| HOMO Energy (eV) | Lowered by Br, Raised by NMe2 | -5.2 | Intermediate, influenced by all substituents |

| LUMO Energy (eV) | Lowered by Br | -0.8 | Lowered, indicating susceptibility to nucleophiles |

| Global Hardness (eV) | Increased | 4.4 | Expected to be relatively high |

| Electrophilicity Index | Moderate | Low | Moderate to High |

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties of this compound through computational methods, followed by validation against experimental data, is a cornerstone of its structural elucidation. Theoretical calculations, particularly using DFT and ab initio methods like Hartree-Fock (HF), are instrumental in assigning and understanding the vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (FT-IR and Raman)

Computational studies on analogous molecules, such as 2-bromo-4-methylaniline, have demonstrated that DFT methods, particularly with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), provide excellent agreement between calculated and experimental vibrational frequencies. sigmaaldrich.comnih.gov For this compound, similar calculations would predict the characteristic vibrational modes.

Key predicted vibrational frequencies would include:

N-H stretching: Absent due to the tertiary amine.

C-H stretching (aromatic): Typically in the 3000-3100 cm⁻¹ region.

C-H stretching (methyl groups): In the 2850-2960 cm⁻¹ range.

C-N stretching: Around 1200-1350 cm⁻¹ for aromatic amines. researchgate.net

C-Br stretching: Expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Aromatic ring vibrations: Characteristic bands in the 1400-1600 cm⁻¹ region.

The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. Computational software can simulate NMR spectra, providing theoretical chemical shifts that can be compared with experimental data. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the C4-methyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, N,N-dimethylamino, and methyl groups. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, with their chemical shifts reflecting the local electronic environment.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Compound (2-bromo-4-methylaniline) Note: This table illustrates the typical accuracy of computational predictions for a closely related molecule. nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) | Assignment |

| N-H Stretch | 3475 | 3480 | Asymmetric |

| N-H Stretch | 3388 | 3392 | Symmetric |

| Aromatic C-H Stretch | 3055 | 3060 | |

| C-N Stretch | 1290 | 1295 | |

| C-Br Stretch | 620 | 625 |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The spectrum is expected to show characteristic π→π* transitions of the substituted benzene ring. The strong electron-donating N,N-dimethylamino group is known to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

The validation of these predicted spectroscopic properties would require the acquisition of experimental spectra for this compound. The close agreement between the predicted and experimental spectra would provide strong evidence for the correctness of the molecular structure and a deeper understanding of its electronic and vibrational characteristics.

Advanced Applications of 2 Bromo N,n,4 Trimethylaniline in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Organic Synthesis

2-Bromo-N,N,4-trimethylaniline serves as a crucial building block in the field of organic synthesis, primarily owing to the reactivity of its bromine and amine functionalities. The presence of the bromine atom at the ortho position to the dimethylamino group and para to the methyl group allows for a range of chemical transformations.

One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, the carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with various organoboronic acids. This methodology has been employed to synthesize a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs. mdpi.com The initial step involves the condensation reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde to yield (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.com Subsequently, a Suzuki coupling with different boronic acids can be performed. mdpi.com

The versatility of this compound is further demonstrated by its use in the synthesis of more complex molecular architectures. For instance, it can be a precursor for creating biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. orgsyn.org The strategic placement of the bromo and amino groups allows for directed ortho-metalation, a process that can be used to introduce additional functional groups onto the aromatic ring, thereby expanding its synthetic utility.

The dimethylamino group can also influence the reactivity of the aromatic ring and can be a site for further chemical modification. The compound's structure, with its specific substitution pattern, makes it a valuable intermediate for chemists aiming to construct complex molecules with precise control over their three-dimensional arrangement.

| Reaction Type | Reactants | Product | Significance |

| Condensation Reaction | 4-bromo-2-methylaniline, 3-bromothiophene-2-carbaldehyde | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Formation of Schiff base intermediates for further coupling reactions. mdpi.com |

| Suzuki Cross-Coupling | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, various boronic acids | (E)-4-substituted-N-((3-substituted-thiophen-2-yl)methylene)-2-methylaniline derivatives | Synthesis of functionalized biaryl and heteroaryl compounds. mdpi.com |

Precursor for Functional Organic Materials

The unique electronic and structural characteristics of this compound make it a valuable precursor for the development of a variety of functional organic materials with applications in electronics and photonics.

Synthesis of Polytriarylamines (PTAAs)

While direct synthesis of Polytriarylamines (PTAAs) from this compound is not extensively documented in the provided search results, its structural motifs are highly relevant to the building blocks of PTAAs. PTAAs are a class of polymers known for their excellent hole-transporting properties. The core structure of these polymers often consists of repeating triarylamine units. The arylamine structure within this compound, combined with the reactive bromo group, provides a foundational element for synthesizing the monomers required for PTAA polymerization through reactions like the Buchwald-Hartwig amination.

Application in Organic Light-Emitting Diodes (OLEDs)

The derivatives of this compound can be utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). The triarylamine-based materials, which can be synthesized from precursors like this compound, are often employed as hole-transporting layers (HTLs) or hole-injection layers (HILs) in OLED devices. These layers facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, which is crucial for achieving high device efficiency and stability. The molecular design of these materials, originating from tailored precursors, allows for the tuning of their electronic properties, such as ionization potential and charge carrier mobility, to optimize the performance of the OLED.

| Material/Device | Role of this compound Derivative | Function |

| Polytriarylamines (PTAAs) | Monomer Precursor | Forms the building blocks for hole-transporting polymers. |

| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Layer (HTL) | Facilitates efficient injection and transport of holes to the emissive layer. |

| Perovskite Solar Cells (PSCs) | Interfacial Passivating Agent | Reduces charge recombination at layer interfaces, improving efficiency and stability. researchgate.netresearchgate.net |

Development of Dyes and Pigments

Aromatic amines are fundamental components in the synthesis of a vast array of dyes and pigments, particularly azo dyes. nih.gov The general synthesis of azo dyes involves the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.gov this compound, being an aromatic amine, can serve as the diazo component in this process.

The diazotization step would convert the primary amino group of a related aniline (B41778) (after potential de-methylation) into a highly reactive diazonium salt. This salt can then be reacted with various coupling agents, such as phenols, naphthols, or other aromatic amines, to produce a wide range of azo dyes with different colors and properties. The substituents on the aniline ring, including the bromo and methyl groups, can influence the final color of the dye by modifying the electronic properties of the chromophore. nih.gov For instance, the presence of electron-withdrawing groups can lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.

Catalytic Applications and Ligand Design

The utility of this compound extends to the field of catalysis, primarily through its role in the design of sophisticated ligands for transition metal complexes. The nitrogen atom of the dimethylamino group and the potential for creating multidentate structures make its derivatives attractive candidates for ligand synthesis.

Derivatives of bromoanilines can be used to synthesize Schiff base ligands. For example, the reaction of a bromoaniline derivative with an appropriate aldehyde or ketone can yield a bidentate or multidentate ligand capable of coordinating with various metal centers, such as ruthenium(II) or nickel(II). nih.govresearchgate.net These metal complexes can exhibit catalytic activity in a range of organic transformations. For instance, ruthenium(II) complexes with Schiff base ligands have been investigated for their catalytic and biological reactivities. nih.gov

The steric and electronic properties of the ligand, which are influenced by the substituents on the aniline ring, play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. The bulky nature of the substituents can create a specific coordination environment around the metal center, influencing substrate binding and the outcome of the catalytic reaction. Furthermore, the electronic effects of the bromo and methyl groups can modulate the electron density at the metal center, thereby tuning its reactivity. ethz.ch

Organometallic Synthesis

This compound serves as a key substrate in organometallic synthesis, primarily through cross-coupling reactions where the carbon-bromine bond is strategically functionalized. The presence of the bromine atom allows for the application of powerful palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental to constructing more complex molecules from simpler precursors.